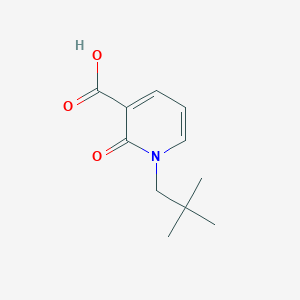
1-(2,2-Dimethylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
説明
1-(2,2-Dimethylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (hereinafter referred to as DMPO) is a chemical compound that has a wide range of applications in the scientific and medical fields. DMPO is an important intermediate in the synthesis of various drugs and is used in the manufacture of pharmaceuticals and other chemicals. It is also used as a catalyst in organic synthesis and as a reagent in the preparation of various organic compounds.
科学的研究の応用
Biocatalyst Inhibition and Microbial Tolerance
Carboxylic acids, including derivatives similar to the one , have been studied for their impact on microbial tolerance and biocatalyst inhibition. The inhibition of engineered microbes like Escherichia coli and Saccharomyces cerevisiae by carboxylic acids at concentrations below desired yields highlights the need for metabolic engineering strategies to increase microbial robustness. These strategies could involve altering cell membrane properties or enhancing intracellular pH tolerance to improve industrial performance of biocatalysts L. Jarboe, L.A. Royce, P.-H. Liu, 2013.
Synthesis of Biologically Active Compounds
The flexibility of carboxylic acids for drug synthesis, as demonstrated by levulinic acid (LEV) and its derivatives, suggests that similar compounds like 1-(2,2-Dimethylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid could be utilized in the synthesis of value-added chemicals. These chemicals have applications in cancer treatment, medical materials, and other fields. The potential for direct drug synthesis, modification of chemical reagents, and the creation of pharmaceutical intermediates from such compounds is vast Mingyue Zhang et al., 2021.
Development of Novel Bioisosteres
Carboxylic acid bioisosteres are explored for their pharmacological profiles, indicating a research avenue for the development of novel carboxylic acid substitutes. This involves replacing the carboxylate moiety in drugs to circumvent issues such as toxicity, reduced metabolic stability, or limited passive diffusion across biological membranes. The exploration of novel carboxylic acid bioisosteres could lead to the development of drugs with improved efficacy and safety profiles C. Horgan, T.P. O’Sullivan, 2021.
特性
IUPAC Name |
1-(2,2-dimethylpropyl)-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)7-12-6-4-5-8(9(12)13)10(14)15/h4-6H,7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEXANUMNMBNOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1C=CC=C(C1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Dimethylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



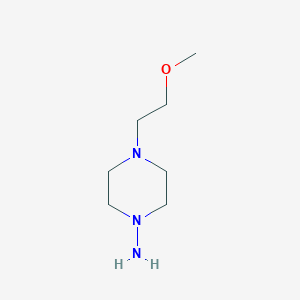
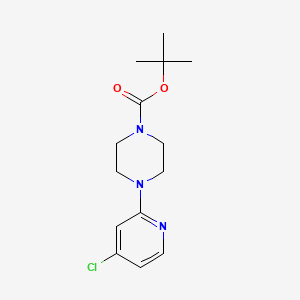
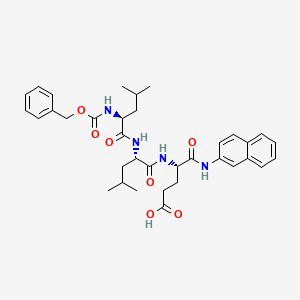

![3-Chloro-4-{[3-(trifluoromethyl)phenyl]thio}aniline](/img/structure/B1473585.png)
![4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid](/img/structure/B1473586.png)
![2-(3-methoxyphenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1473588.png)
amine](/img/structure/B1473589.png)

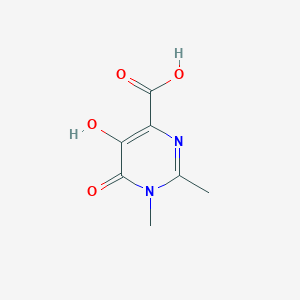

![1-Oxa-4,9-diazaspiro[5.5]undecan-5-one](/img/structure/B1473594.png)
![2-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1473597.png)
![[3-(2-Fluoro-4-methyl-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1473600.png)